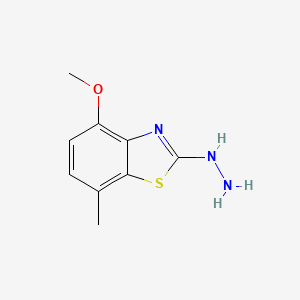

2-Hydrazino-4-methoxy-7-methyl-1,3-benzothiazole

Beschreibung

Eigenschaften

IUPAC Name |

(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c1-5-3-4-6(13-2)7-8(5)14-9(11-7)12-10/h3-4H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUQUJZBMXVMSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-Hydrazino-4-methoxy-7-methyl-1,3-benzothiazole typically involves the reaction of 4-methoxy-7-methyl-1,3-benzothiazol-2-amine with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and reaction time, to achieve higher yields and purity .

Analyse Chemischer Reaktionen

2-Hydrazino-4-methoxy-7-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Substitution: The hydrazino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 2-hydrazino-4-methoxy-7-methyl-1,3-benzothiazole exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Studies have highlighted its ability to inhibit cancer cell proliferation, making it a candidate for cancer treatment .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer pathways, such as poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms .

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted through a comparison with similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Hydrazinobenzothiazole | Benzothiazole core with hydrazine | Antimicrobial and anticancer activity |

| 7-Chloro-2-hydrazino-4-methoxy-benzothiazole | Chlorine substitution at position 7 | Enhanced antibacterial properties |

| 6-Methoxybenzothiazole | Methoxy group at position 6 | Antimicrobial activity |

This table illustrates how the specific substitution pattern of this compound may confer distinct pharmacological properties compared to its analogs.

Case Studies and Research Findings

Several studies have documented the applications of this compound in various fields:

- Anticancer Research : A study demonstrated that derivatives of benzothiazoles, including this compound, showed significant cytotoxic effects on cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Enzyme Inhibition Studies : Research involving enzyme assays indicated that this compound could effectively inhibit PARP enzymes, which are implicated in cancer cell survival mechanisms. This inhibition can lead to increased susceptibility of cancer cells to chemotherapy agents .

- Pharmacokinetic Evaluations : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound suggest favorable characteristics for drug development, such as good solubility and permeability .

Wirkmechanismus

The mechanism of action of 2-Hydrazino-4-methoxy-7-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . The compound’s effects on cellular pathways may include the induction of apoptosis, inhibition of cell proliferation, and disruption of metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-Hydrazino-7-nitro-2,1,3-benzoxadiazole Hydrazine (NBD-H)

- Structure and Properties: Molecular Formula: C₆H₅N₅O₃·H₄N₂ Molecular Weight: 227.18 Substituents: Nitro (-NO₂) at position 7 and hydrazino (-NH-NH₂) at position 4 on a benzoxadiazole core .

- Key Differences: Core Heteroatoms: Benzothiazole (S, N) vs. benzoxadiazole (O, N), altering electronic properties and stability. Functional Groups: The methoxy and methyl groups in the target compound contrast with the nitro group in NBD-H, influencing solubility and reactivity. Applications: NBD-H is used for HPLC labeling due to its fluorescent properties, whereas 2-hydrazino-4-methoxy-7-methyl-1,3-benzothiazole’s applications remain unspecified but may relate to its hydrazine moiety in coordination chemistry .

2-Phenyl-1,3-benzothiazole Derivatives

- Structure and Synthesis: Example Compound: 2-Phenyl-1,3-benzothiazole (C₁₃H₉NS). Synthesis: Derived from 2-aminothiophenol and aldehydes in glycerol under mild conditions .

- Reactivity: The hydrazino group in the target compound enables condensation reactions (e.g., forming hydrazones), unlike non-functionalized benzothiazoles .

4,7-Diphenylethynyl-2,1,3-benzothiadiazole

- Structure and Properties :

- Applications: Ethynyl-substituted benzothiadiazoles are used in optoelectronics, while the hydrazino group in the target compound may favor applications in chelation or as a synthetic intermediate .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility: The hydrazino group in this compound offers reactivity toward ketones and aldehydes, contrasting with nitro-group-dominated reactivity in NBD-H .

- Electronic Effects : Methoxy and methyl groups may enhance solubility in polar solvents compared to nitro- or ethynyl-substituted analogs, impacting its utility in solution-phase reactions .

- Safety and Handling: Limited hazard data are available for the target compound, whereas NBD-H has documented safety protocols due to its use in analytical chemistry .

Biologische Aktivität

2-Hydrazino-4-methoxy-7-methyl-1,3-benzothiazole (CAS Number: 872696-09-8) is a heterocyclic compound recognized for its diverse biological activities. With the molecular formula and a molecular weight of 209.27 g/mol, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. This mechanism is crucial for its potential use as an anticancer agent and in treating various diseases.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of human breast cancer (MCF-7) and colon cancer (HCT116) cells with IC50 values in the micromolar range. These findings suggest its potential as a lead compound in the development of new anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits moderate antibacterial activity against certain pathogens, although its antifungal efficacy appears more pronounced. This dual action makes it a candidate for further exploration in treating infections caused by resistant strains .

Case Studies

Several studies have reported on the biological activities of derivatives of benzothiazole compounds, including this compound:

-

Cytotoxicity against Cancer Cells :

- A study assessed the cytotoxicity of various benzothiazole derivatives, revealing that those with hydrazino substitutions had enhanced activity against MCF-7 cells compared to non-hydrazino counterparts.

- The compound showed an IC50 value of approximately 6.2 μM against HCT116 cells, indicating promising anticancer potential .

- Antimicrobial Screening :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis was performed with other benzothiazole derivatives:

| Compound Name | Structure Type | Anticancer Activity (IC50 μM) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Hydrazino derivative | 6.2 (HCT116) | Moderate |

| 2-Amino-4-methoxy-7-methyl-1,3-benzothiazole | Amino derivative | Not significant | Low |

| 2-Hydrazino-6-methoxy-1,3-benzothiazole | Hydrazino derivative | Moderate | Moderate |

This table illustrates how the presence of the hydrazino group enhances both anticancer and antimicrobial activities compared to other derivatives lacking this functional group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2-Hydrazino-4-methoxy-7-methyl-1,3-benzothiazole?

- Methodology : Synthesis typically involves refluxing precursors (e.g., substituted benzothiazole hydrazides) in polar aprotic solvents like DMSO under controlled conditions. For example, hydrazine derivatives can be prepared via 18-hour reflux followed by crystallization (water-ethanol mixtures yield ~65% purity) . Purification often includes vacuum distillation, ice-water precipitation, and recrystallization. Confirm purity via melting point analysis (e.g., 141–143°C for analogous compounds) and HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR/IR : Assign peaks for the hydrazino (–NH–NH2) group (δ 3.5–5.0 ppm in H NMR; N–H stretches at 3200–3400 cm in IR) and methoxy (–OCH3) signals (δ ~3.8 ppm; C–O stretch at 1250 cm) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the crystal lattice, as seen in analogous benzothiazole-octanedioic acid cocrystals .

Q. What are the key structural features influencing reactivity and stability?

- Analysis : The hydrazino group enables nucleophilic substitution or condensation reactions, while the methoxy and methyl substituents enhance lipophilicity. Hydrogen-bonding interactions (e.g., N–H···O) in the solid state affect solubility and thermal stability .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular configurations?

- Methodology : Address polymorphism or tautomerism (e.g., hydrazone vs. azo forms) using high-resolution X-ray data. For disordered structures, apply twin refinement in SHELXL and validate with Hirshfeld surface analysis. Reference similar compounds (e.g., 2-amino-6-methylbenzothiazole-octanedioic acid cocrystals) to identify packing motifs .

Q. How do conflicting data on biological activity (e.g., antimicrobial vs. cytotoxic effects) arise, and how can they be reconciled?

- Analysis : Contradictions may stem from assay conditions (e.g., solvent polarity affecting solubility) or substituent-dependent mechanisms. For example, chloro/methoxy groups in benzothiazoles enhance membrane penetration but may reduce aqueous solubility. Use logP calculations and molecular docking to correlate lipophilicity with activity .

Q. What computational strategies predict binding modes of this compound with biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., Mycobacterium tuberculosis enzymes). Validate with MD simulations to assess binding stability. For example, benzothiazole derivatives show π-π stacking with active-site residues, as seen in anti-tubercular studies .

Q. How do thermal analysis (TGA/DSC) and stability studies inform formulation design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.